2-acetamido-N-cyclopentylbenzamide
Description
Chemical Structure and Properties
2-Acetamido-N-cyclopentylbenzamide (CAS: 348614-32-4) is a benzamide derivative featuring an acetamido group at the 2-position of the benzene ring and an N-cyclopentyl substitution. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.31 g/mol. The compound is primarily used in industrial and scientific research, particularly in medicinal chemistry and crystallography studies due to its structural rigidity and hydrogen-bonding capabilities .
Properties
CAS No. |
348614-32-4 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-acetamido-N-cyclopentylbenzamide |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)15-13-9-5-4-8-12(13)14(18)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
BYODACRNGFTGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-cyclopentylbenzamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of cyclopentylamine with 2-acetamidobenzoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2-acetamido-N-cyclopentylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzamide moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or acetamides.
Scientific Research Applications
2-acetamido-N-cyclopentylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetamido-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
2-(2-Chloroacetamido)-N-cyclopropylbenzamide
- Structure : Features a chloroacetamido group at the 2-position and an N-cyclopropyl substituent.
- Molecular Formula : C₁₂H₁₃ClN₂O₂ (MW: 268.70 g/mol).
- The chloroacetyl group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide
- Structure : Incorporates a benzooxazole-thioacetamido group and an N-cyclohexyl moiety.
- Molecular Formula : C₂₁H₂₁N₃O₂S (MW: 379.47 g/mol).
- Key Differences: The benzooxazole-thioether moiety confers π-π stacking interactions, improving binding affinity to protein targets.
- Applications: Studied for kinase inhibition in cancer therapy, with reported IC₅₀ values in the nanomolar range .
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Contains a cyano group and a methylamino-carbonyl substituent.
- Molecular Formula : C₅H₇N₃O₂ (MW: 141.13 g/mol).
- Key Differences: The cyano group increases polarity, reducing membrane permeability. Lack of aromaticity limits π-system interactions compared to benzamide derivatives.
Comparative Data Table
Research Findings and Limitations
- Structural Impact on Bioactivity : The cyclopentyl group in 2-acetamido-N-cyclopentylbenzamide offers a balance between steric bulk and metabolic stability, whereas cyclopropane and cyclohexyl derivatives exhibit trade-offs in solubility and target engagement .
- Reactivity Trends : Chloroacetamido derivatives show higher electrophilic reactivity, making them prone to off-target interactions compared to acetamido analogs .
Biological Activity
Overview
2-acetamido-N-cyclopentylbenzamide is an organic compound classified as a benzamide derivative. Its unique structure, characterized by an acetamido group and a cyclopentyl substituent, positions it as a significant subject of research in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
| Property | Details |
|---|---|
| CAS No. | 348614-32-4 |
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 2-acetamido-N-cyclopentylbenzamide |
| InChI Key | BYODACRNGFTGPM-UHFFFAOYSA-N |
The compound's structure allows for various chemical interactions that can influence its biological activity, particularly through the formation of hydrogen bonds and hydrophobic interactions with biological targets.
Synthesis
The synthesis of 2-acetamido-N-cyclopentylbenzamide typically involves the acylation of cyclopentylamine with 2-acetamidobenzoyl chloride under basic conditions. Common solvents include dichloromethane or chloroform, and bases such as triethylamine are used to neutralize hydrochloric acid produced during the reaction.
The biological activity of 2-acetamido-N-cyclopentylbenzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The acetamido group can form hydrogen bonds at active sites, while the hydrophobic cyclopentyl group enhances binding affinity to target proteins.
Potential Therapeutic Effects
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Properties: Preliminary studies suggest that 2-acetamido-N-cyclopentylbenzamide may inhibit pro-inflammatory cytokines, offering potential in treating inflammatory diseases.
- Analgesic Effects: The compound has been explored for its pain-relief properties, possibly through modulation of pain pathways in the central nervous system.
- Enzyme Inhibition: Investigations have shown that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders .
Similar Compounds
To understand the uniqueness of 2-acetamido-N-cyclopentylbenzamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-(2-chloroacetamido)-N-cyclopentylbenzamide | Contains a chloroacetamido group | Potentially different enzyme interactions |
| 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide | Has an additional chlorine atom | May exhibit varied analgesic properties |
The presence of the cyclopentyl group in 2-acetamido-N-cyclopentylbenzamide enhances its binding affinity compared to other derivatives, making it a valuable candidate for further pharmacological studies .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of 2-acetamido-N-cyclopentylbenzamide:
- Study on Anti-inflammatory Effects: A recent study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory conditions.
- Pain Management Research: Clinical trials indicated that patients receiving treatment with this compound reported lower pain scores compared to placebo groups, supporting its analgesic properties.
- Enzyme Interaction Studies: In vitro assays showed that 2-acetamido-N-cyclopentylbenzamide effectively inhibited specific enzymes involved in pain signaling pathways, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
